

Synthesis of 4-Nitrophenoxyacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

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This document provides a detailed protocol for the synthesis of **4-Nitrophenoxyacetic acid**, a valuable intermediate in pharmaceutical and dyestuff industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Principle

The synthesis of **4-Nitrophenoxyacetic acid** is achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 4-nitrophenol. The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to deprotonate the phenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-Nitrophenoxyacetic acid**.

| Parameter | Value | Reference |
|--|----------------------|---------------------|
| Reactants | | |
| 4-Nitrophenol | 35 g | [1] |
| Chloroacetic Acid (initial) | 24 g | [1] |
| 50% Sodium Hydroxide Solution (initial) | 40 g | [1] |
| Water (initial) | 200 mL | [1] |
| Chloroacetic Acid (additional) | 12 g | [1] |
| 50% Sodium Hydroxide Solution (additional) | 20 g | [1] |
| Water (additional) | 50 mL | [1] |
| Product | | |
| Yield | 25-30 g | [1] |
| Melting Point | 183 °C | [1] |
| Appearance | Glistening platelets | [1] |

Experimental Protocol

Materials:

- 4-Nitrophenol
- Chloroacetic acid
- Sodium hydroxide (50% solution)
- Hydrochloric acid (concentrated)
- Ethanol (for recrystallization)
- Distilled water

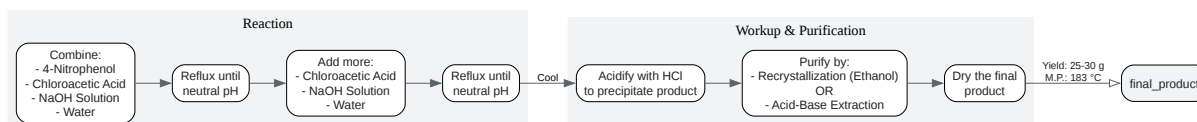
- Round bottom flask
- Reflux condenser
- Heating mantle
- Beakers
- Buchner funnel and filter paper
- pH indicator paper

Procedure:

- **Reaction Setup:** In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 mL of water.[\[1\]](#)
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a boil. Continue refluxing until the solution is no longer alkaline, which can be checked with pH paper.
- **Additional Reactants:** Once the initial reaction mixture becomes neutral, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water to the flask.[\[1\]](#)
- **Continued Reflux:** Continue to boil the solution until the pH is neutral.[\[1\]](#)
- **Acidification and Precipitation:** After the reaction is complete, cool the mixture and acidify it with concentrated hydrochloric acid. The crude **4-Nitrophenoxyacetic acid** will precipitate out of the solution.[\[1\]](#)
- **Purification:** The crude product can be purified by one of the following methods:
 - **Recrystallization:** Recrystallize the crude product from alcohol.[\[1\]](#)
 - **Acid-Base Purification:** Dissolve the crude product in a dilute sodium hydroxide solution and then re-precipitate the pure **4-Nitrophenoxyacetic acid** by adding hydrochloric acid.[\[1\]](#)

- Drying: Collect the purified crystals by filtration and dry them thoroughly. The expected yield of pure **4-Nitrophenoxyacetic acid** is between 25-30 g.[1]

Experimental Workflow



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Caption: Workflow for the synthesis of **4-Nitrophenoxyacetic acid**.

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References

- 1. prepchem.com [prepchem.com]
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Phone: (601) 213-4426
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